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Compound of Interest

Compound Name: Tomazin

CAS No.: 27542-14-9

Cat. No.: B14098405

Get Quote

A Note on Terminology: The term "Tomazin" does not correspond to a recognized compound in

scientific literature. This guide proceeds under the assumption that the intended subject is α-

tomatine, a bioactive steroidal glycoalkaloid that is the subject of extensive research and is

naturally abundant in specific plant species.

Introduction
α-Tomatine is a phytoanticipin, a pre-formed antimicrobial compound, found predominantly in

plants of the Solanum genus, most notably the tomato (Solanum lycopersicum).[1] It plays a

crucial role in the plant's defense mechanisms against a wide array of pathogens, including

fungi, bacteria, viruses, and insects.[2][3] Structurally, α-tomatine consists of a steroidal

aglycone, tomatidine, and a branched tetrasaccharide side chain, lycotetraose, attached at the

C-3 position.[4] This compound and its derivatives are of significant interest to researchers in

pharmacology and drug development due to their diverse biological activities, which include

anticancer, anti-inflammatory, and antifungal properties.[2][5] This document provides a

comprehensive overview of the natural sources of α-tomatine, quantitative data on its

distribution within the tomato plant, detailed experimental protocols for its extraction and

analysis, and a summary of its known signaling pathways.
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Natural Distribution of α-Tomatine
The primary natural source of α-tomatine is the tomato plant (Solanum lycopersicum). The

concentration of this glycoalkaloid varies significantly among the different tissues of the plant

and is heavily influenced by the developmental stage, particularly in the fruit.[6] Immature,

green tomatoes contain the highest concentrations of α-tomatine, which then drastically

decrease as the fruit ripens.[6][7] During the ripening process, α-tomatine is metabolized into

non-toxic compounds like esculeoside A.[5][6]

While the fruit is the most commonly studied source, other parts of the tomato plant, such as

the leaves, stems, flowers, and roots, also contain significant quantities of α-tomatine.[3][8]

This widespread distribution throughout the plant underscores its role as an integral part of the

plant's defense system.[2]

Quantitative Analysis of α-Tomatine in Solanum
lycopersicum
The concentration of α-tomatine across different parts of the tomato plant has been quantified

in numerous studies. The following table summarizes representative data, providing a

comparative view of the glycoalkaloid levels in various tissues. It is important to note that

values can vary based on the specific cultivar, growing conditions, and analytical methods

used.
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Plant Part
Developmental
Stage

α-Tomatine
Concentration
(mg/100g
Fresh Weight)

α-Tomatine
Concentration
(µg/g Fresh
Weight)

Reference

Fruit
Small Green

(0.8-2.5 cm)

Value not directly

provided in

mg/100g

Implied high

concentration
[8]

Fruit

Medium-Small

Green (2.5-4.0

cm)

Value not directly

provided in

mg/100g

Concentration

decreases by

65% from small

green stage

[8]

Fruit Ripe Red 0.03 - 0.08 0.3 - 0.8 [8]

Fruit (Tomatoes)
Various maturity

stages

Value not directly

provided in

mg/100g

521 to 16,285 [3][9]

Leaves Mature
14 - 130 (range

across tissues)
140 - 1300 [8]

Stems Mature
14 - 130 (range

across tissues)
140 - 1300 [8]

Flowers Mature
14 - 130 (range

across tissues)
140 - 1300 [8]

Calyxes Mature
14 - 130 (range

across tissues)
140 - 1300 [8]

Roots Mature
14 - 130 (range

across tissues)
140 - 1300 [8]

Note: Data has been standardized to common units where possible. The wide range reported

for tomatoes reflects the significant drop in concentration during ripening.
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Accurate quantification and isolation of α-tomatine are critical for research and development.

High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical

technique for this purpose.[7][10]

This protocol is based on methodologies described for the analysis of α-tomatine in various

tomato plant tissues.[3]

1. Sample Preparation:

Homogenize fresh plant tissue (e.g., fruits, leaves, stems) in a suitable solvent. Organic

solvents like methanol or chloroform are preferred for fresh samples, while acidified water

(e.g., with acetic acid) is effective for dried samples.[10]

For a high-throughput approach, a small amount of lyophilized and ground tissue can be

used.[11]

2. Extraction:

Mix the homogenized tissue with an extraction solvent. A common approach involves using a

mixture of organic solvents and an aqueous buffer.

Ultrasound-assisted extraction (UAE) can be employed to enhance the extraction yield by

disrupting cell walls.[10]

For quantitative analysis, a validated high-throughput method allows for the simultaneous

extraction of up to 16 samples in approximately 20 minutes with high recovery rates.[11]

3. Sample Clean-up (Optional but Recommended):

Centrifuge the extract to pellet solid debris.

The supernatant can be further purified using Solid-Phase Extraction (SPE) with a C18

cartridge to remove interfering matrix components.[10]

Alternatively, a liquid-liquid extraction (LLE) using a water-saturated 1-butanol solution can

be performed to enrich the α-tomatine fraction.[10]

4. HPLC Analysis:
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Column: Inertsil ODS-2 column.[3]

Mobile Phase: Acetonitrile/20 mM KH2PO4 (24/76, v/v).[3]

Detection: UV detector at 208 nm.[3]

Expected Retention Time: Approximately 21 minutes for α-tomatine.[3]

Quantification: Based on a standard curve generated from a certified α-tomatine standard.

This advanced method offers higher sensitivity and specificity for the quantification of α-

tomatine and related steroidal glycoalkaloids (tSGAs).[11]

1. Extraction:

Follow a rapid, high-throughput extraction procedure suitable for small sample sizes.[11]

2. UHPLC-MS/MS Analysis:

Chromatography: Utilize a UHPLC system for rapid separation (e.g., a 13-minute total run

time).[11]

Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) for detection and

quantification.

Quantification: Use external calibration curves with certified standards for α-tomatine and

tomatidine. For other tSGAs without available standards, relative quantification can be

performed using α-tomatine as the reference for glycosylated forms and tomatidine for

aglycones.[11]

Internal Standards: Incorporate internal standards like α-solanine and solanidine to correct

for instrument variability.[11]

Limits of Quantification (LOQ): This method can achieve very low LOQs, in the femtomole

range on-column, corresponding to sub-microgram per 100g levels in tomato tissue.[11]
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Caption: Workflow for α-Tomatine Extraction and Analysis.
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Signaling Pathways and Mechanism of Action
The biological effects of α-tomatine are attributed to several mechanisms of action, primarily

involving membrane disruption and modulation of cellular signaling pathways.

1. Membrane Disruption:

α-Tomatine's primary antifungal and cytotoxic mechanism involves its ability to complex with

sterols, particularly cholesterol, in cellular membranes.[12][13]

The aglycone portion of α-tomatine binds to membrane sterols. As the concentration of these

complexes increases, the glycosidic side chains interact, leading to the formation of an

irreversible matrix that disrupts membrane integrity and permeability.[13] This action can lead

to cell lysis.[1]

2. Modulation of Signaling Pathways:

NF-κB and ERK/Akt Pathways: α-Tomatine has been shown to be a potent regulator of the

NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and ERK

(extracellular signal-regulated kinase) signaling pathways, which are implicated in

inflammation and cancer.[2] It can inhibit the activation of NF-κB and the

phosphatidylinositol-3-kinase (PI3K)/Akt pathway in cancer cells.[4]

Caspase-Independent Apoptosis: In some cancer cell lines, such as mouse colon cancer CT-

26 cells, α-tomatine induces caspase-independent cell death.[14] This process is associated

with the nuclear translocation of apoptosis-inducing factor (AIF) and the downregulation of

survivin, an inhibitor of apoptosis.[14]

Fungal-Specific Pathways: In certain fungal pathogens like Fusarium oxysporum, beyond

membrane disruption, α-tomatine can activate signaling pathways that lead to the production

of reactive oxygen species (ROS) and an increase in intracellular calcium, ultimately causing

fungal cell death.[1]
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Caption: Mechanisms of Action for α-Tomatine.

Conclusion
α-Tomatine is a valuable natural compound predominantly sourced from the tomato plant,

Solanum lycopersicum, with the highest concentrations found in immature green fruits and

other vegetative tissues. Its potent biological activities, stemming from its ability to disrupt cell
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membranes and modulate key signaling pathways, make it a compound of significant interest

for drug development and scientific research. The methodologies for its extraction and

quantification are well-established, enabling robust and sensitive analysis. Further research

into the diverse signaling pathways affected by α-tomatine will continue to unveil its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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